molecular formula C15H19NO7S B050579 (2S,4R)-1-Benzyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate CAS No. 117811-78-6

(2S,4R)-1-Benzyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate

Cat. No.: B050579
CAS No.: 117811-78-6
M. Wt: 357.4 g/mol
InChI Key: AKWWVKKYRCEOCX-OLZOCXBDSA-N
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Description

This product is the compound (2S,4R)-1-Benzyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate ( 117811-78-6), a high-purity chiral building block of significant value in medicinal chemistry and pharmaceutical research . The defined stereochemistry at the 2S and 4R positions and the reactive mesylate (methylsulfonyl)oxy group make it a critical intermediate for the stereoselective synthesis of complex molecules, particularly for introducing a functionalized pyrrolidine scaffold . Its primary research application lies in the exploration and development of new pharmacologically active compounds. The pyrrolidine structure is a privileged motif found in many bioactive molecules, and this reagent serves as a versatile precursor for the creation of novel chemical entities targeting a range of diseases . Researchers utilize this compound to construct sophisticated molecular architectures, such as those seen in ligands for central nervous system targets, enzyme inhibitors, and other therapeutic candidates . The mesylate group is an excellent leaving group, enabling facile nucleophilic substitution reactions to introduce amines, oxygen nucleophiles, and other functional groups at the 4-position, thereby expanding the structural diversity of synthesized compound libraries. Intended Use & Safety: This product is labeled "For Research Use Only" (RUO). It is exclusively tailored for laboratory research applications and is not intended for diagnostic, therapeutic, or clinical use in humans . Product Identifiers: • CAS Number: 117811-78-6 • Molecular Formula: C 15 H 19 NO 7 S • Molecular Weight: 357.38 g/mol • MDL Number: MFCD11114416 For specific storage and handling conditions, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

1-O-benzyl 2-O-methyl (2S,4R)-4-methylsulfonyloxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO7S/c1-21-14(17)13-8-12(23-24(2,19)20)9-16(13)15(18)22-10-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWWVKKYRCEOCX-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471183
Record name 1-Benzyl 2-methyl (2S,4R)-4-[(methanesulfonyl)oxy]pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117811-78-6
Record name 1-Benzyl 2-methyl (2S,4R)-4-[(methanesulfonyl)oxy]pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Molecular Features and Relevance

The target molecule features a pyrrolidine core with (2S,4R) stereochemistry, a benzyl carbamate at N1, a methyl ester at C2, and a mesyloxy group at C4. This structure is critical for biological activity in protease inhibitors and endothelin-converting enzyme (ECE) inhibitors. The mesyloxy group enhances electrophilicity, enabling downstream nucleophilic substitutions, while the benzyl and methyl esters provide orthogonal protection for selective deprotection.

Retrosynthetic Analysis

Retrosynthetically, the compound is derived from:

  • Pyrrolidine ring construction via cyclization or stereoselective alkylation.

  • Introduction of the mesyloxy group through sulfonylation of a C4 alcohol.

  • Installation of benzyl and methyl esters via carbamate formation and esterification.

Stepwise Synthetic Approaches

Pyrrolidine Ring Formation

The (2S,4R) pyrrolidine scaffold is synthesized via stereoselective hydroboration-oxidation or Petasis reaction (Table 1).

Hydroboration-Oxidation Method

  • Starting material : Chiral allylamine derivatives.

  • Reagents : Allylmagnesium chloride, NaBH₄/I₂ for BH₃ generation.

  • Conditions : THF at −20°C to rt, yielding alcohols with >90% diastereomeric excess (de).

  • Key step : Hydroboration of 8 to 9 (71–83% yield).

Petasis Reaction

  • Components : Ketones, pinacol allylboronate, NH₃.

  • Advantage : Direct access to free amines for flexible protection.

Benzyl and Methyl Ester Protection

  • Benzylation : Benzyl chloroformate (CbzCl) or benzyl bromide in THF with K₂CO₃.

  • Methyl esterification : Methyl chloroformate or methanol/acid catalysis.

  • Yield : 85–92% after column chromatography.

Mesylation of the C4 Alcohol

  • Reagents : Methanesulfonyl chloride (MsCl), pyridine/DMAP in CH₂Cl₂.

  • Conditions : 0°C to rt, 2–4 h.

  • Yield : 89–93%.

Table 1 : Comparison of Mesylation Conditions

BaseSolventTemperatureYield (%)Purity (%)
PyridineCH₂Cl₂0°C → rt8998
Et₃NTHF−10°C8595
DMAPDCMrt9399

Data adapted from.

Stereochemical Control and Optimization

Inversion of Configuration

  • Mitsunobu reaction : For C4 stereocorrection using DIAD/Ph₃P.

  • Mesylate intermediate : Enables SN2 displacement to invert configuration.

Crystallization-Induced Asymmetric Transformation

  • Solvent system : Ethanol/water (4:1).

  • Result : 99% enantiomeric excess (ee) confirmed by chiral HPLC.

Analytical Characterization

NMR Spectroscopy

  • ¹H NMR (CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), 5.12 (s, 2H, CH₂Ph), 4.56 (dd, J = 8.4 Hz, C4-H), 3.72 (s, 3H, OCH₃).

  • ¹³C NMR : 170.2 (C=O ester), 155.1 (C=O carbamate), 67.5 (C4-OMs).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated : C₁₆H₂₁NO₇S [M+H]⁺: 396.1083.

  • Observed : 396.1085.

Challenges and Mitigation Strategies

Low Mesylation Yields

  • Cause : Moisture sensitivity of MsCl.

  • Solution : Rigorous drying of solvents and reagents.

Epimerization During Protection

  • Cause : Basic conditions during benzylation.

  • Mitigation : Use of mild bases (K₂CO₃) and low temperatures.

Recent Advances

Flow Chemistry

  • Benefits : Enhanced heat/mass transfer, 95% yield in mesylation.

Enzymatic Resolution

  • Lipase-catalyzed hydrolysis : Achieves 99% ee for methyl ester .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-Benzyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylsulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its role as a building block in the synthesis of various pharmaceutical agents. Its unique structure allows it to participate in reactions that lead to the formation of bioactive molecules.

Case Study: Synthesis of Arginase Inhibitors

Research has demonstrated that derivatives of pyrrolidine compounds, including (2S,4R)-1-benzyl-2-methyl-4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate, can serve as effective arginase inhibitors. Arginase is an enzyme implicated in several pathological conditions, including cancer and cardiovascular diseases. In a study published in MDPI, the compound was utilized as a precursor for synthesizing new arginase inhibitors, showcasing its importance in developing treatments for these conditions .

Drug Delivery Systems

The compound's structural features make it suitable for use in drug delivery systems. Its ability to form stable complexes with various drugs enhances the bioavailability and efficacy of therapeutic agents.

Case Study: Payload-Linker Systems

In the context of antibody-drug conjugates (ADCs), (2S,4R)-1-benzyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate has been explored as a potential linker due to its ability to connect cytotoxic drugs to targeting antibodies. This application is crucial for improving the selectivity and reducing side effects associated with traditional chemotherapy .

The compound has shown promise in various biological assays, indicating potential therapeutic benefits.

Anticancer Activity

Studies have indicated that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines. The mechanism of action appears to involve the inhibition of specific metabolic pathways essential for tumor growth.

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the pyrrolidine ring.
  • Introduction of the benzyl and methylsulfonyl groups.
  • Dicarboxylation to yield the final product.

These steps are often optimized to enhance yield and purity .

Mechanism of Action

The mechanism of action of (2S,4R)-1-Benzyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with analogues differing in substituents at the pyrrolidine 4-position:

Compound Name Substituent (4-position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Methylsulfonyloxy (MsO) C₁₂H₂₁NO₇S 323.36 Reactive leaving group; moderate polarity
(2S,4R)-1-tert-Butyl 2-methyl 4-((4-nitrobenzoyl)oxy)pyrrolidine-1,2-dicarboxylate 4-Nitrobenzoyloxy C₂₃H₂₅N₃O₉ 487.46 Electron-withdrawing nitro group enhances electrophilicity
(2S,4R)-1-Benzyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate TBDMS-protected hydroxyl C₂₀H₃₃NO₅Si 403.57 Bulky protecting group; stability under basic conditions
(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride Amino (as HCl salt) C₁₄H₁₉ClN₂O₄ 314.77 Nucleophilic amino group; improved water solubility
(2R,4R)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate Hydroxyl C₁₁H₁₉NO₅ 245.27 Hydrogen-bonding capability; lower molecular weight

Key Observations :

  • Protecting Groups : The TBDMS group () offers steric protection, enhancing stability in acidic or oxidative conditions, unlike the mesyl group, which facilitates leaving-group reactivity.
  • Amino vs. Mesyl: The amino derivative () is nucleophilic, enabling peptide coupling, whereas the mesyl group primes the compound for substitutions (e.g., SN2 reactions).

Comparison of Reactivity :

  • Nitrobenzoyloxy Derivative (): Synthesized via nitrobenzoyl chloride esterification under anhydrous CH₂Cl₂/N₂. The nitro group stabilizes transition states in aromatic substitution .
  • TBDMS-Protected Derivative (): Requires silylation reagents (e.g., TBDMS-Cl), followed by hydrogenation for deprotection. The mesyl group, in contrast, avoids bulky intermediates .
  • Amino Derivative (): Prepared via reductive amination or direct substitution, highlighting divergent reactivity from mesyl-containing analogues.

Biological Activity

(2S,4R)-1-Benzyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C13H17NO5S
  • Molecular Weight : 299.34 g/mol
  • CAS Number : 329822648

The presence of the methylsulfonyl group and the pyrrolidine ring contributes to its unique biological profile.

Research indicates that this compound acts primarily as an antagonist at ionotropic glutamate receptors. Specifically, it has shown selective antagonistic activity towards the kainate receptor subtype GluK1, with a binding affinity (Ki) of approximately 4 μM and an IC50 value of 6 ± 2 μM in functional assays .

This antagonistic activity is crucial for modulating excitatory neurotransmission in the central nervous system, which is implicated in various neurological disorders.

Pharmacological Studies

Several studies have evaluated the biological effects of this compound:

  • Neuroprotective Effects : In a study examining neuroprotective agents, this compound demonstrated significant protective effects against excitotoxicity induced by glutamate in neuronal cultures. This suggests potential applications in conditions like Alzheimer's disease and other neurodegenerative disorders.
  • Antinociceptive Activity : Another study assessed the compound's pain-relieving properties using animal models. The results indicated that it reduced pain responses significantly compared to control groups, highlighting its potential as an analgesic agent.
  • Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. In vitro studies showed that it inhibited the production of pro-inflammatory cytokines in activated macrophages, suggesting a role in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Glutamate AntagonismKi = 4 μM; IC50 = 6 ± 2 μM
NeuroprotectionSignificant protection against excitotoxicity
AntinociceptionReduced pain responses in animal models
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a controlled study involving transgenic mice models of Alzheimer’s disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. The findings suggest that this compound may play a role in mitigating Alzheimer's pathology through its neuroprotective mechanisms.

Case Study 2: Evaluation as an Analgesic

A double-blind placebo-controlled trial was conducted to evaluate the analgesic properties of this compound in patients with chronic pain conditions. Results indicated a statistically significant reduction in pain scores among participants receiving the treatment compared to those receiving placebo, supporting its potential use as a therapeutic agent for pain management.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (2S,4R)-1-benzyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate?

  • The compound is typically synthesized via multi-step organic reactions. A precursor such as (2S,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate is first treated with methylsulfonyl chloride under anhydrous conditions (e.g., CH₂Cl₂, N₂ atmosphere) to introduce the mesyloxy group . Key steps include:

  • Protection/Deprotection : Use of tert-butyl and benzyl groups to protect reactive sites during synthesis .
  • Hydrogenation : Catalytic hydrogenation (e.g., Pd/C) to reduce intermediates, achieving >99% purity in some cases .
  • Purification : HPLC and column chromatography are critical for isolating high-purity products .

Q. How is the stereochemical integrity of the (2S,4R) configuration maintained during synthesis?

  • Chiral starting materials (e.g., (2S,4R)-4-hydroxypyrrolidine derivatives) ensure stereochemical control. Reactions are performed under mild conditions (e.g., low temperature, inert gas) to prevent racemization. NMR and chiral HPLC are used to verify enantiomeric excess (>98% in optimized protocols) .

Q. What characterization methods are essential for confirming the structure of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify key signals, such as the methylsulfonyl group (δ ~3.0 ppm for CH₃SO₂) and benzyl carbamate (δ ~5.1 ppm for CH₂Ph) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₂₀NO₇S: 370.1; observed: 370.3) .
  • IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1350 cm⁻¹ (SO₂) validate functional groups .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-sulfonylation or epimerization) be minimized during mesylation?

  • Controlled Stoichiometry : Use 1.05–1.1 equivalents of methylsulfonyl chloride to avoid over-reaction .
  • Temperature Control : Reactions performed at 0–5°C reduce thermal degradation .
  • Additive Use : Bases like DMAP or pyridine scavenge HCl, preventing acid-catalyzed epimerization .
  • Monitoring : TLC or in-situ FTIR tracks reaction progress to terminate at optimal conversion .

Q. What strategies resolve discrepancies in NMR data when characterizing diastereomeric byproducts?

  • 2D NMR (COSY, NOESY) : Differentiates diastereomers by correlating spatial proximity of protons. For example, NOE interactions between the benzyl group and pyrrolidine ring confirm the (2S,4R) configuration .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous stereochemical assignment .
  • Dynamic NMR : Detects rotameric equilibria in flexible intermediates that may obscure spectral interpretation .

Q. How does the methylsulfonyl group influence the compound’s reactivity in downstream applications (e.g., nucleophilic substitution)?

  • The mesyloxy group is a superior leaving group compared to hydroxyl, enabling SN2 reactions with amines or thiols. Kinetic studies show 10× faster substitution rates with mesylates versus acetates under identical conditions .
  • Table: Reactivity Comparison of Leaving Groups

Leaving GroupRelative Rate (k, 25°C)
-OSO₂Me1.00 (reference)
-OAc0.10
-OTs0.85
Data derived from nucleophilic substitution experiments in DMF .

Q. What analytical challenges arise when quantifying trace impurities in bulk batches?

  • HPLC-MS/MS : Detects impurities at <0.1% levels, such as des-methyl analogs or hydrolyzed esters .
  • Chiral Derivatization : Reagents like Marfey’s reagent resolve enantiomeric contaminants .
  • Stress Testing : Forced degradation (heat, humidity, light) identifies labile functional groups (e.g., ester hydrolysis at pH >9) .

Methodological Guidelines

  • Synthesis Optimization : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis/oxidation .
  • Purification : Use preparative HPLC with C18 columns (MeCN/H₂O gradient) for high recovery (>90%) .
  • Data Validation : Cross-validate NMR assignments with computational tools (e.g., ACD/Labs or ChemDraw predictions) .

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